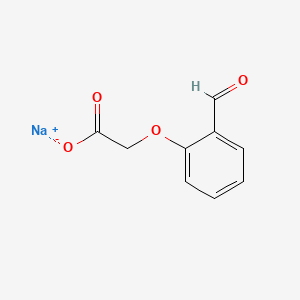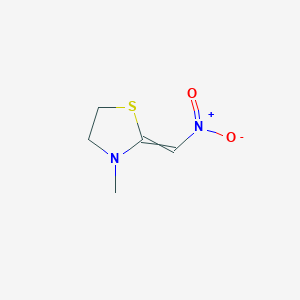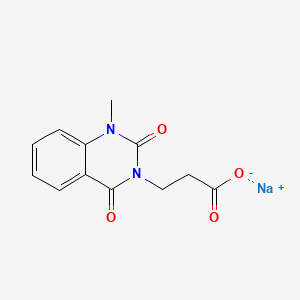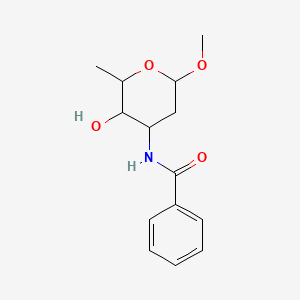
Bis(4-propylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-propylphenyl)methanone is an organic compound with the molecular formula C19H22O It is characterized by the presence of two 4-propylphenyl groups attached to a central methanone (carbonyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-propylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, n-propylbenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in dichloromethane. This reaction yields the desired ketone product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-propylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 4-propylbenzoic acid.
Reduction: Formation of Bis(4-propylphenyl)methanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Bis(4-propylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(4-propylphenyl)methanone involves its interaction with various molecular targets. The central carbonyl group can participate in hydrogen bonding and other interactions with biological molecules. The phenyl rings provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: This compound has imidazole groups instead of propyl groups, leading to different chemical and biological properties.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound contains triazole groups, which impart unique luminescent and coordination properties.
Uniqueness: Bis(4-propylphenyl)methanone is unique due to its specific structural arrangement, which provides a balance of hydrophobic and hydrophilic interactions. This makes it a versatile compound for various applications, from chemical synthesis to potential therapeutic uses.
Propriétés
Numéro CAS |
64357-93-3 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
bis(4-propylphenyl)methanone |
InChI |
InChI=1S/C19H22O/c1-3-5-15-7-11-17(12-8-15)19(20)18-13-9-16(6-4-2)10-14-18/h7-14H,3-6H2,1-2H3 |
Clé InChI |
SGHULJPBROKGMF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)


![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)




![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)


![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
